(S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide
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Overview
Description
(S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide is a synthetic organic compound characterized by the presence of a chlorinated furan ring, a methylene bridge, and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorofuran-2-carbaldehyde and 2-methylpropane-2-sulfinamide.
Condensation Reaction: The key step involves a condensation reaction between 5-chlorofuran-2-carbaldehyde and 2-methylpropane-2-sulfinamide in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Automation: Utilizing automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the furan ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methylene bridge and sulfinamide group could play crucial roles in binding to molecular targets, while the chlorofuran moiety might influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(S,E)-N-((5-bromofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide: Similar structure with a bromine atom instead of chlorine.
(S,E)-N-((5-methylfuran-2-yl)methylene)-2-methylpropane-2-sulfinamide: Similar structure with a methyl group instead of chlorine.
(S,E)-N-((5-nitrofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
(S,E)-N-((5-chlorofuran-2-yl)methylene)-2-methylpropane-2-sulfinamide is unique due to the presence of the chlorinated furan ring, which can impart distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications.
Properties
IUPAC Name |
(NE)-N-[(5-chlorofuran-2-yl)methylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-9(2,3)14(12)11-6-7-4-5-8(10)13-7/h4-6H,1-3H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUMMWQUPDOXAR-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(O1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=CC=C(O1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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